3-Methylimidazolidin-4-one hydrochloride

Übersicht

Beschreibung

3-Methylimidazolidin-4-one hydrochloride: is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol . It is a solid compound that is typically stored at room temperature in a dry and cool environment . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazolidin-4-one hydrochloride involves the preparation of imidazol-4-ones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group . The preparation methods can be categorized into three main transformations:

Condensation Reactions: These involve the reaction of amines with carbonyl compounds.

Aza-Wittig Reactions: These involve the reaction of iminophosphoranes with carbonyl compounds.

Heterocyclic Rearrangements: These involve the rearrangement of existing heterocyclic compounds to form imidazol-4-ones.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazolone derivatives, while reduction may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methylimidazolidin-4-one hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a proteasome modulator.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a proteasome modulator by binding to the active site of the proteasome and inhibiting its activity . This can lead to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Imidazol-4-one: A similar compound with a different substitution pattern.

Imidazol-2-one: Another isomer of imidazol-4-one with the carbonyl group at a different position.

Creatinine: A naturally occurring compound with a similar imidazolone structure.

Uniqueness: 3-Methylimidazolidin-4-one hydrochloride is unique due to its specific substitution pattern and its ability to modulate proteasome activity. This makes it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

3-Methylimidazolidin-4-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

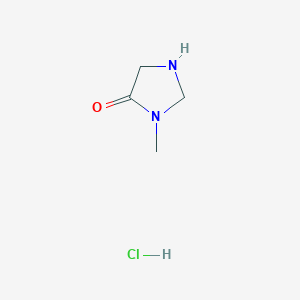

- Molecular Formula : C₄H₉ClN₂O

- Molecular Weight : 136.58 g/mol

- Structure : The compound features a five-membered imidazolidinone ring with a methyl group and a hydrochloride moiety, which contributes to its solubility and reactivity in biological systems.

This compound is primarily studied for its role as a proteasome modulator . Proteasomes are cellular complexes that degrade ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and signal transduction. The compound interacts with the active site of the proteasome, inhibiting its activity and potentially leading to the accumulation of regulatory proteins that can influence cell fate decisions.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on tyrosinase , an enzyme critical for melanin production. In vitro studies have shown that derivatives of this compound exhibit significant inhibition of tyrosinase activity, which is relevant for treating hyperpigmentation disorders .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit activity against various pathogens, making it a candidate for further development in antimicrobial therapy.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as B16F10 (murine melanoma) have demonstrated that while some analogs derived from this compound show potent inhibitory effects on tyrosinase, they do not exhibit significant cytotoxicity at concentrations below 20 µM. This suggests a favorable therapeutic index for potential applications in dermatological treatments .

Case Study 1: Tyrosinase Inhibition

In a study assessing the efficacy of various analogs derived from this compound, it was found that certain compounds inhibited mushroom tyrosinase activity significantly more than others. For example, one analog demonstrated an IC₅₀ value of M, indicating strong binding affinity at the active site compared to other tested compounds .

| Compound | IC₅₀ (M) | Mechanism |

|---|---|---|

| Analog 1 | Competitive inhibition | |

| Analog 2 | Non-competitive inhibition |

Case Study 2: Proteasome Modulation

In another investigation focusing on the proteasome modulation capabilities of this compound, researchers observed that treatment led to increased levels of p53 and other regulatory proteins involved in apoptosis pathways. This effect was attributed to the compound's ability to inhibit proteasomal degradation processes .

Eigenschaften

IUPAC Name |

3-methylimidazolidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRVWPRBMBVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.